8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and presence in many natural alkaloids . The compound’s structure includes a cyclopenta ring fused to an isoquinoline core, with hydroxyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Scientific Research Applications
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.
Quinoline: Another benzopyridine with similar biological activities.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other isoquinoline derivatives.
Properties
CAS No. |
739320-29-7 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8,9-dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-8-3-1-2-7(8)10-6-13-5-4-9(10)12(11)15/h4-6,14-15H,1-3H2 |
InChI Key |
WQLOIUMMXSEOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C3=C2C=NC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.